

Application Notes: Utilizing CHR-6494 TFA in Xenograft Mouse Models of Cancer

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Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B2522834

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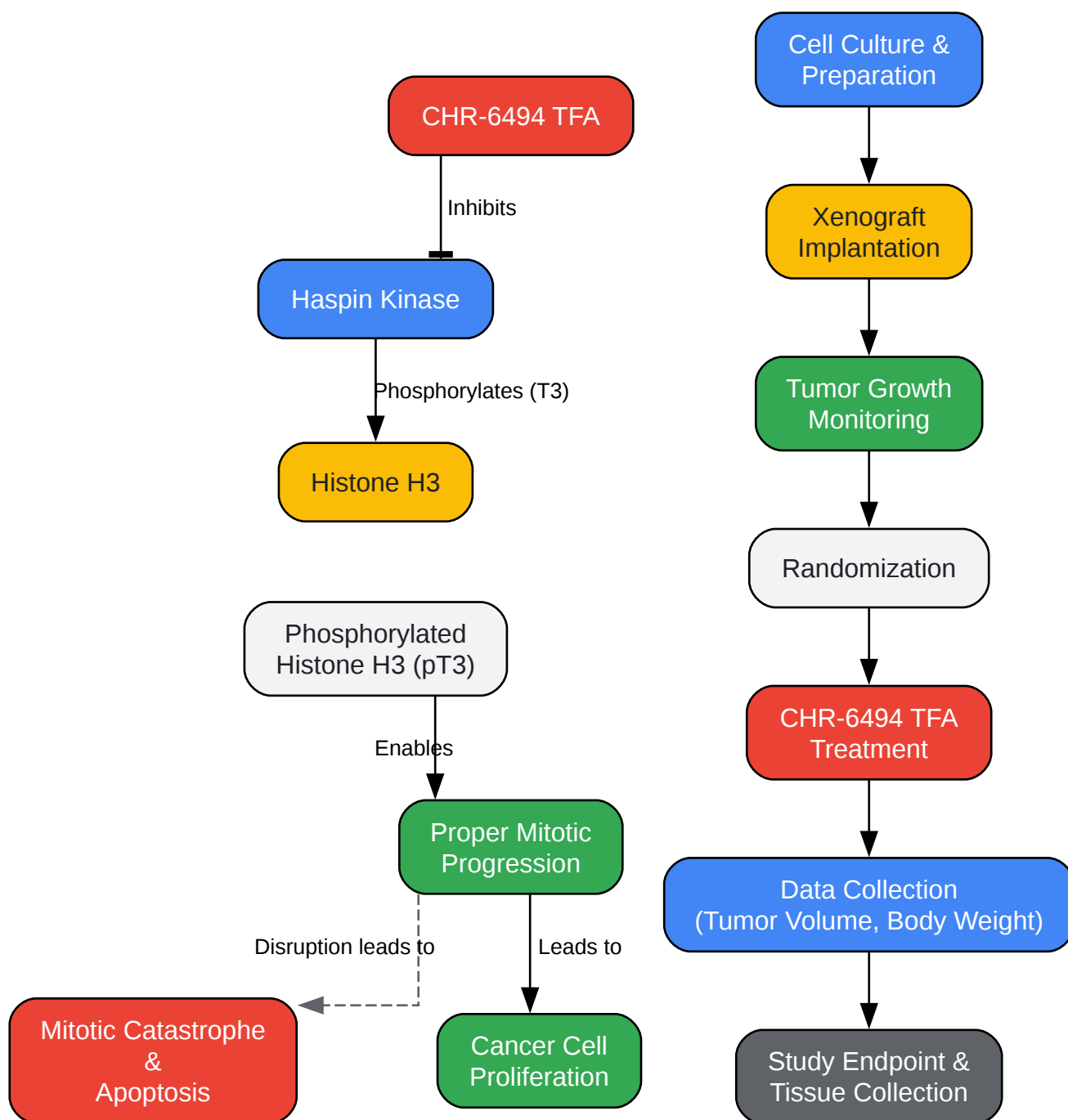
For Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 TFA is a potent and selective inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis.[1] Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during cell division.[2] In various cancer models, inhibition of Haspin by **CHR-6494 TFA** has been shown to disrupt mitotic progression, leading to cell cycle arrest and apoptosis.[1][3] This document provides detailed application notes and protocols for the use of **CHR-6494 TFA** in preclinical xenograft mouse models of cancer, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action

CHR-6494 TFA exerts its anti-cancer effects by targeting the mitotic kinase Haspin.[1] By inhibiting Haspin, **CHR-6494 TFA** prevents the phosphorylation of histone H3 at threonine 3. This disruption of a critical mitotic checkpoint leads to defects in chromosome segregation, ultimately inducing mitotic catastrophe and apoptosis in cancer cells.[1][3]



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